molecular formula C13H10F3NO B15054397 6-Methyl-4-(3-(trifluoromethyl)phenyl)pyridin-2-OL

6-Methyl-4-(3-(trifluoromethyl)phenyl)pyridin-2-OL

Cat. No.: B15054397
M. Wt: 253.22 g/mol
InChI Key: XFRNQTFUGKZACG-UHFFFAOYSA-N
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Description

6-Methyl-4-(3-(trifluoromethyl)phenyl)pyridin-2-OL is a fluorinated pyridine derivative This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of both a trifluoromethyl group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boron reagent with a halogenated pyridine under palladium catalysis . The reaction conditions are generally mild and functional group tolerant, making this method highly efficient.

Industrial Production Methods

Industrial production of this compound may involve the use of commercially available starting materials such as 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine. These compounds can be treated with sodium methoxide and then subjected to catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of ammonium formate .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-(3-(trifluoromethyl)phenyl)pyridin-2-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide and various halogenating agents are employed for substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Methyl-4-(3-(trifluoromethyl)phenyl)pyridin-2-OL has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-4-(3-(trifluoromethyl)phenyl)pyridin-2-OL is primarily influenced by the trifluoromethyl group, which is known to enhance the compound’s lipophilicity and metabolic stability. This group can interact with various molecular targets, including enzymes and receptors, by forming strong hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)pyridin-2-OL
  • 4-(Trifluoromethyl)pyridine
  • 2,4,6-Trifluoropyridine

Uniqueness

6-Methyl-4-(3-(trifluoromethyl)phenyl)pyridin-2-OL is unique due to the presence of both a methyl group and a trifluoromethyl group on the pyridine ring. This combination enhances its chemical stability and biological activity compared to other similar compounds. The trifluoromethyl group, in particular, imparts unique electronic properties that can significantly influence the compound’s reactivity and interactions with biological targets .

Properties

Molecular Formula

C13H10F3NO

Molecular Weight

253.22 g/mol

IUPAC Name

6-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyridin-2-one

InChI

InChI=1S/C13H10F3NO/c1-8-5-10(7-12(18)17-8)9-3-2-4-11(6-9)13(14,15)16/h2-7H,1H3,(H,17,18)

InChI Key

XFRNQTFUGKZACG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)N1)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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